molecular formula C9H4F5NO B12890629 2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole

2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B12890629
M. Wt: 237.13 g/mol
InChI Key: OXRXYPWEDGTPRP-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole is a fluorinated heterocyclic compound It is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole typically involves the condensation of appropriate diamines or amino phenols with trifluoroacetonitrile (CF3CN). This reaction proceeds via nucleophilic addition of trifluoroacetonitrile to the amino group, forming an imidamide intermediate, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethyl and trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)sulfonylbenzo[d]thiazole
  • 2-Trifluoromethylbenzimidazole
  • 2-Trifluoromethylbenzothiazole

Uniqueness

Compared to similar compounds, 2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole stands out due to the presence of both difluoromethyl and trifluoromethyl groups, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific interactions with biological targets .

Properties

Molecular Formula

C9H4F5NO

Molecular Weight

237.13 g/mol

IUPAC Name

2-(difluoromethyl)-7-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C9H4F5NO/c10-7(11)8-15-5-3-1-2-4(6(5)16-8)9(12,13)14/h1-3,7H

InChI Key

OXRXYPWEDGTPRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)C(F)F)C(F)(F)F

Origin of Product

United States

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